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molecular formula C11H9NOS B1463639 1-(5-Pyridin-4-yl-2-thienyl)ethanone CAS No. 1214368-91-8

1-(5-Pyridin-4-yl-2-thienyl)ethanone

Cat. No. B1463639
M. Wt: 203.26 g/mol
InChI Key: BZRBQPFQCUOXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765746B2

Procedure details

To a 100 mL round bottom flask was added a solution of 2-bromo-5-acetylthiophene (0.500 g, 2.438 mmol) and pyridine-4-boronic acid (0.560 g, 4.555 mmol) in a solution of 1,4-dioxane (20.00 mL, 256.3 mmol) and water (4.00 mL, 222 mmol). Cesium carbonate (2.383 g, 7.314 mmol) was added followed by [1,1′-bis(diphenylphosphino)ferrocene]palladium(II)dichloride (0.2407 g, 0.293 mmol). The reaction mixture was fitted with an air condenser and heated to 90° C. and allowed to stir for 18 h. The reaction was cooled to ambient temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10.00 mL) and extracted with EtOAc (10.00 mL×3). The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure The crude material was dry loaded onto silica gel and then purified using a ISCO (24 g cartridge, gradient hexanes to 100% EtOAc over 30 min) to afford the title compound (0.423 g, 81%) as a yellow solid. LC/MS (AA) ES+ 204. 1H NMR (dmso-d6, 400 MHz): δ 8.65-8.64 (m, 2H), 8.02 (d, 1H), 7.92 (d, 1H), 7.76-7.75 (m, 2H), 2.58 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Cesium carbonate
Quantity
2.383 g
Type
reactant
Reaction Step Two
Quantity
0.2407 g
Type
catalyst
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]([C:7](=[O:9])[CH3:8])=[CH:5][CH:6]=1.[N:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1.O1CCOCC1.O.C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[N:10]1[CH:15]=[CH:14][C:13]([C:2]2[S:3][C:4]([C:7](=[O:9])[CH3:8])=[CH:5][CH:6]=2)=[CH:12][CH:11]=1 |f:4.5.6,7.8.9.10|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1SC(=CC1)C(C)=O
Name
Quantity
0.56 g
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
4 mL
Type
reactant
Smiles
O
Step Two
Name
Cesium carbonate
Quantity
2.383 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0.2407 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
to stir for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was fitted with an air condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10.00 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (10.00 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure The crude material
CUSTOM
Type
CUSTOM
Details
was dry
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
a ISCO (24 g cartridge, gradient hexanes to 100% EtOAc over 30 min)
Duration
30 min

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC=C(S1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.423 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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